molecular formula C16H19FN2O3 B2503325 3-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-4-methoxybenzamide CAS No. 1787880-62-9

3-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-4-methoxybenzamide

Cat. No. B2503325
M. Wt: 306.337
InChI Key: SFAZAVYQWFADIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-4-methoxybenzamide" is a structurally complex molecule that may be related to various benzamide derivatives with potential biological activity. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from similar compounds that have been synthesized and studied for their potential use in medical imaging, particularly in positron emission tomography (PET), and for their pharmacological properties, such as antiproliferative activity against cancer cell lines and antagonistic activity against certain receptors .

Synthesis Analysis

The synthesis of related benzamide derivatives often involves multi-step reactions, including the use of photoaffinity labeling, radiofluorination, and the application of reagents like diethylaminosulfur trifluoride (DAST) for the introduction of fluorine atoms . For instance, the synthesis of a photoaffinity analog of an influenza fusion inhibitor involved tritiation, coupling reactions, and purification steps to achieve high radiochemical purity . Similarly, the synthesis of a potential PET radiotracer involved a one-pot, two-step method, starting with radiofluorination followed by coupling with a benzamide derivative . These methods highlight the complexity and precision required in synthesizing such compounds.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray crystallography and density functional theory (DFT) calculations. These methods provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the compound's geometry and potential intermolecular interactions . For example, the crystal structure of a related compound was determined to belong to the tetragonal system, and DFT calculations were used to compare optimized geometric parameters with experimental values .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including nucleophilic substitution reactions, which are commonly used in the radiosynthesis of PET tracers . These reactions often involve the use of tosylate precursors and [18F]fluoride to introduce fluorine-18 into the molecule, which is a key step in the preparation of radiotracers for PET imaging .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as their radiochemical purity, specific activity, and solubility, are critical for their application in medical imaging and pharmacology . For instance, the radiochemical purity of synthesized compounds is often greater than 99%, and specific activities can range from hundreds to thousands of Ci/mmol, indicating the high quality of these compounds for in vivo use . Additionally, the solubility of the final product in suitable solvents, such as sterile saline, is essential for in vivo studies .

Scientific Research Applications

Pharmacokinetic Simulation in Drug Development

A study by Harrison et al. (2012) highlights the use of pharmacokinetic simulation in drug development, particularly in addressing human pharmacokinetic uncertainty. This approach is vital for compounds like 3-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-4-methoxybenzamide, as it aids in understanding their behavior in human systems, guiding dosing and safety profiles (Harrison et al., 2012).

Radiolabeled Antagonists for Neurotransmission Study

Research on [18F]4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine ([18F]p-MPPF) by Plenevaux et al. (2000) illustrates the use of radiolabeled antagonists in studying serotonergic neurotransmission. This methodology could potentially be adapted for studying the interaction of 3-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-4-methoxybenzamide with biological systems (Plenevaux et al., 2000).

Imaging and Radioligand Development

Tu et al. (2007) focused on developing fluorine-containing benzamide analogs for PET imaging of sigma-2 receptors in solid tumors. This kind of research is significant for understanding the distribution and potential therapeutic effects of compounds like 3-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-4-methoxybenzamide in cancer research (Tu et al., 2007).

Fluorine-18 Labeling in Neuroimaging

Mukherjee (1996) explored the development of fluorine-18 labeled radiotracers for neuroimaging. This technique could be applicable for tracking the distribution and effects of 3-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-4-methoxybenzamide in neurological contexts (Mukherjee, 1996).

Antibacterial Applications

Haydon et al. (2010) explored the development of benzamide derivatives as antibacterial agents. While not directly related to 3-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-4-methoxybenzamide, this research offers insights into how similar compounds might be used in combating bacterial infections (Haydon et al., 2010).

properties

IUPAC Name

3-fluoro-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O3/c1-19-9-3-4-13(19)14(20)7-8-18-16(21)11-5-6-15(22-2)12(17)10-11/h3-6,9-10,14,20H,7-8H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFAZAVYQWFADIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CCNC(=O)C2=CC(=C(C=C2)OC)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-4-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.